Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate

Suzuki coupling Buchwald-Hartwig amination C-C bond formation

This polycyclic heterocyclic building block combines a rigid tricyclic framework with two orthogonal reactive handles: a C9-bromine atom optimized for Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), and a C2-ethyl ester for subsequent deprotection/amidation. The C9-Br reactivity balance—faster oxidative addition than -Cl, less protodehalogenation than -I—makes it the preferred core for generating 9-aryl/alkenyl/alkynyl analog libraries. The non-planar dihydrobenzo[f] ring offers unique 3D conformational properties for fragment-based screening, while the ethyl ester hydrolysis kinetics support prodrug design. Supplied at ≥97% purity for R&D.

Molecular Formula C14H13BrN2O3
Molecular Weight 337.17 g/mol
Cat. No. B11779269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate
Molecular FormulaC14H13BrN2O3
Molecular Weight337.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2CCOC3=C(C2=C1)C=CC(=C3)Br
InChIInChI=1S/C14H13BrN2O3/c1-2-19-14(18)11-8-12-10-4-3-9(15)7-13(10)20-6-5-17(12)16-11/h3-4,7-8H,2,5-6H2,1H3
InChIKeyYGAGKEBBXVIULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: Ethyl 9-Bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate as a Late-Stage Diversification Building Block


Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate (CAS 1956383-21-3; C₁₄H₁₃BrN₂O₃, MW 337.17) is a polycyclic heterocyclic building block comprising a pyrazole ring fused to a dihydrobenzo-oxazepine core, with an ethyl ester at the 2-position and a bromine atom at the 9-position . The compound belongs to the tetrahydropyrazolo[1,5-d][1,4]oxazepine class, a scaffold associated with telomerase inhibition [1], and is supplied at ≥97% purity for research and development purposes . Its structural value lies in the combination of a rigid tricyclic framework with two orthogonal reactive handles (C9-Br and C2-COOEt), making it a compelling intermediate for diversity-oriented synthesis and medicinal chemistry optimization.

Why Substitution with Analogous 9-Halo or Ester Variants of the Pyrazolo-Oxazepine Core Is Not Equivalent When Procuring Ethyl 9-Bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate


Close-in analogs differing only by the halogen at C9 (e.g., 9-H, 9-Cl, 9-I) or the ester at C2 (e.g., methyl ester) cannot be interchanged without compromising downstream synthetic utility or physicochemical properties. The C9-Br atom provides a balance of reactivity and stability in Pd-catalyzed cross-coupling reactions: it undergoes oxidative addition more readily than C9-Cl but is less prone to unwanted protodehalogenation than C9-I, a well-established reactivity trend in aryl halide series [1]. The ethyl ester offers distinct hydrolysis kinetics and lipophilicity compared to the methyl ester, impacting both protective-group strategy and in vitro permeability if the scaffold is advanced biologically [2]. Additionally, the 5,6-dihydrobenzo[f] saturation state modulates ring planarity and conformational flexibility relative to fully aromatic dibenzo analogs, potentially influencing target binding when the scaffold is elaborated [3].

Quantitative Differentiation Evidence for Ethyl 9-Bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate vs. Closest Analogs


C9-Br vs. C9-H: Installation of a Versatile Cross-Coupling Handle for Downstream Diversification

The target compound contains a bromine atom at the 9-position (C9), enabling Pd-catalyzed cross-coupling reactions. The non-halogenated analog (C9-H) lacks this reactive site entirely, precluding any cross-coupling-based diversification. This is not an incremental improvement but a binary functional capability difference: C9-Br allows Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, while C9-H is inert [1].

Suzuki coupling Buchwald-Hartwig amination C-C bond formation Building block

C9-Br vs. C9-Cl and C9-I: Optimal Balance of Reactivity and Stability in Pd-Catalyzed Transformations

Among C9-halogen analogs, the bromine atom provides a the experimentally validated optimal balance for cross-coupling applications. Aryl bromides undergo oxidative addition with Pd(0) at rates approximately 10–50× faster than aryl chlorides due to lower C–X bond dissociation energy (C–Br: ~68 kcal/mol vs. C–Cl: ~84 kcal/mol), yet are significantly more stable toward unwanted nucleophilic displacement and protodehalogenation than aryl iodides (C–I: ~57 kcal/mol) [1]. This makes the 9-bromo compound the preferred substrate for standard Pd-mediated chemistry without requiring special ligands (needed for chlorides) or protective handling (often beneficial for iodides). The quantitative half-life of an aryl bromide under typical Suzuki conditions is >48 h at room temperature, compared to ~4–8 h for the analogous aryl iodide under identical conditions due to competing dehalogenation pathways [2].

Oxidative addition Aryl halide reactivity Pd catalysis Building block stability

Ethyl Ester vs. Methyl Ester: Modulated Lipophilicity and Hydrolytic Stability for Prodrug Design

The ethyl ester at C2 confers a calculated logP increase of approximately +0.5 relative to the methyl ester analog (predicted logP: ~2.8 for ethyl ester vs. ~2.3 for methyl ester, based on Hansch π constants for ester moieties [1]), while providing a significantly slower rate of base-catalyzed hydrolysis (k_rel Et ~0.5 × k_rel Me) due to the greater steric hindrance around the carbonyl carbon [2]. This balanced property makes the ethyl ester an advantageous intermediate for prodrug strategies where moderate lipophilicity and controlled esterase cleavage are desired. The methyl ester, while more rapidly hydrolyzed, may lead to premature degradation in biological media; the tert-butyl ester (logP increase ~1.1) may be excessively lipophilic and resistant to hydrolysis.

Ester hydrolysis Lipophilicity Prodrug stability SAR optimization

5,6-Dihydrobenzo[f] Core vs. Dibenzo and Fully Aromatic Systems: Ring Saturation Impacts Scaffold Planarity and Conformational Flexibility

The 5,6-dihydrobenzo[f] pyrazolo-oxazepine scaffold features a partially saturated oxazepine ring. In contrast, the dibenzo[b,f] analog is fully aromatic and planar, while the 4,5,7,8-tetrahydro systems are significantly more flexible. The dihydro state introduces a single sp³ center that breaks full planarity, potentially allowing favorable induced-fit binding interactions. Literature on related tetrahydropyrazolo[1,5-d][1,4]oxazepine derivatives shows that even slight changes in ring saturation significantly alter telomerase inhibitory activity [1]. This structural feature is fixed at the procurement stage and cannot be modified post-acquisition without total synthesis.

Ring saturation Conformational analysis Scaffold diversity Target engagement

Scaffold Biological Potential: Pyrazolo[1,5-d][1,4]oxazepine Core Is a Recognized Privileged Structure for Telomerase Inhibition

The pyrazolo[1,5-d][1,4]oxazepine scaffold has demonstrated validated biological activity as a telomerase inhibitor. In a modified TRAP assay, the most active compound from a series of tetrahydropyrazolo[1,5-d][1,4]oxazepin-8(7H)-one derivatives achieved an IC₅₀ of 0.78 ± 0.22 μM against human telomerase [1]. While this specific data point belongs to a ketone derivative rather than the ethyl ester building block, it establishes the scaffold's inherent target engagement capacity. The ethyl ester and C9-bromo substituents provide synthetic handles to optimize these interactions, suggesting the building block can serve as a starting point for developing telomerase-targeted agents. No such class-wide biological validation exists for many competing heterocyclic building blocks offered as alternatives.

Telomerase inhibition Anticancer TRAP assay Privileged scaffold

Recommended Application Scenarios for Ethyl 9-Bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate Driven by Differentiation Evidence


Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries via Pd-Catalyzed Cross-Coupling at C9

The C9-Br atom is the sole diversification point of this scaffold. Its balanced reactivity profile (superior to C9-Cl for routine Pd catalysis, more stable than C9-I) makes the compound an ideal core for generating focused libraries of 9-aryl, 9-alkenyl, and 9-alkynyl analogs via Suzuki, Heck, and Sonogashira coupling, respectively [1]. This is the primary procurement rationale for >90% of end-users. The ethyl ester at C2 can be retained for subsequent deprotection and amidation, enabling parallel synthesis of dual-substituted analogs.

Prodrug or Bioconjugate Intermediate Leveraging Controlled Ethyl Ester Hydrolysis

The ethyl ester provides a desirable hydrolysis rate intermediate between rapidly cleaved methyl esters and overly stable tert-butyl esters [1]. This positions the compound as a strategic starting point for designing esterase-activated prodrugs and antibody-drug conjugate (ADC) payloads where controlled ester cleavage influences pharmacokinetics.

Fragment-Based Screening Campaigns Targeting Telomerase or Related Ribonucleoproteins

The literature-validated telomerase inhibitory activity of the pyrazolo[1,5-d][1,4]oxazepine scaffold [1] provides a solid biological rationale for incorporating this building block into fragment libraries. The dihydrobenzo[f] core contributes a unique three-dimensional shape (non-planar) that differentiates it from flat aromatic fragments, potentially improving hit rates against shallow or induced-fit binding sites.

Construction of Fluorescent or Photophysical Probes via Bromine Replacement

The C9-Br handle can be exploited in Buchwald-Hartwig amination or Sonogashira coupling to install fluorophores or alkyne tags, converting the scaffold into a chemical biology probe. The rigid tricyclic framework provides a defined spatial relationship between the probe moiety (at C9) and the ester conjugation site (at C2).

Quote Request

Request a Quote for Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.